Diethyl bromo(propan-2-yl)propanedioate

Catalog No.
S15263151
CAS No.
38214-19-6
M.F
C10H17BrO4
M. Wt
281.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl bromo(propan-2-yl)propanedioate

CAS Number

38214-19-6

Product Name

Diethyl bromo(propan-2-yl)propanedioate

IUPAC Name

diethyl 2-bromo-2-propan-2-ylpropanedioate

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

InChI

InChI=1S/C10H17BrO4/c1-5-14-8(12)10(11,7(3)4)9(13)15-6-2/h7H,5-6H2,1-4H3

InChI Key

HLGCJSHMPWUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)(C(=O)OCC)Br

Diethyl bromo(propan-2-yl)propanedioate is an organic compound characterized by the presence of a bromine atom and a propan-2-yl group attached to a diethyl malonate framework. This compound belongs to the class of diethyl malonates, which are versatile intermediates in organic synthesis and have applications in medicinal chemistry. The structure of diethyl bromo(propan-2-yl)propanedioate can be represented as follows:

C8H13BrO4\text{C}_8\text{H}_{13}\text{BrO}_4

The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid groups can participate in esterification reactions with alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding acids.
  • Reduction and Oxidation: The compound can be reduced to form alcohols or oxidized to form ketones or aldehydes.

These reactions are significant for synthesizing more complex molecules in pharmaceutical development.

The synthesis of diethyl bromo(propan-2-yl)propanedioate typically involves:

  • Bromination of Diethyl Malonate: Diethyl malonate can be brominated at the appropriate position using bromine or a brominating agent.
  • Alkylation: The resulting bromo compound is then reacted with an isopropanol derivative under basic conditions to introduce the propan-2-yl group.

For example, a common method involves using potassium carbonate as a base in a solvent like dimethylformamide at elevated temperatures .

Diethyl bromo(propan-2-yl)propanedioate has potential applications in:

  • Pharmaceutical Synthesis: As an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: It may serve as a precursor for agrochemicals.
  • Material Science: Utilized in developing polymers and other materials due to its reactive functional groups.

Interaction studies involving diethyl bromo(propan-2-yl)propanedioate focus on its reactivity with various nucleophiles and electrophiles. Research into its interactions can help predict its behavior in biological systems and its potential therapeutic applications.

For instance, studies on similar compounds have shown interactions with enzymes and receptors, indicating that diethyl bromo(propan-2-yl)propanedioate may also interact with biological targets relevant to drug development .

Several compounds share structural similarities with diethyl bromo(propan-2-yl)propanedioate. Here are some notable examples:

Compound NameStructureUnique Features
Diethyl malonateDiethyl malonateBase structure for many derivatives
Diethyl 2-bromo-2-methylmalonateDiethyl 2-bromoContains two methyl groups enhancing reactivity
Diethyl 3-bromopropanoateDiethyl 3-bromopropanoateBromination at a different position affects properties
Diethyl 2-bromomalonateDiethyl 2-bromomalonateUsed extensively in organic synthesis

Uniqueness

Diethyl bromo(propan-2-yl)propanedioate is unique due to its combination of a bromine substituent and a propan-2-yl group, which may confer distinct reactivity patterns compared to other malonates. Its specific structure allows for targeted modifications that could lead to novel pharmacological agents or materials.

Enolate Formation and Alkylation Dynamics

The formation of enolate anions from diethyl bromo(propan-2-yl)propanedioate represents a fundamental mechanistic pathway in bromomalonate chemistry [1]. The compound exhibits enhanced acidity at the alpha position due to the presence of two electron-withdrawing ester groups, which stabilize the resulting enolate through resonance delocalization [2]. Diethyl malonate derivatives typically demonstrate pKa values around 13.0, significantly lower than simple ketones like acetone which exhibit pKa values of approximately 20.0 [2] [3].

The enolate formation mechanism proceeds through a base-catalyzed deprotonation process where the alpha hydrogen is abstracted by suitable bases such as sodium ethoxide or lithium diisopropylamide [4] [1]. The resulting carbanion is stabilized by resonance between the two carbonyl groups, creating a delocalized system that distributes the negative charge across multiple atoms [2]. Research has demonstrated that the enolisation rate constant for malonate-type compounds can reach values of 3.3 × 10⁻³ dm³ mol⁻¹ s⁻¹ under aqueous conditions [5].

The alkylation dynamics of bromomalonate enolates follow classical SN2 reaction pathways [1]. The nucleophilic enolate ion reacts with electrophilic alkyl halides through backside attack, resulting in inversion of configuration at the electrophilic carbon center [1]. Primary alkyl halides demonstrate optimal reactivity, while secondary halides react poorly due to increased steric hindrance [1]. Tertiary halides fail to undergo alkylation reactions and instead promote competing E2 elimination processes [1].

Kinetic studies reveal that the alkylation process exhibits second-order kinetics, being first-order in both enolate concentration and alkyl halide concentration [6]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously [1]. Temperature effects on the alkylation rate demonstrate typical Arrhenius behavior with activation barriers ranging from 20 to 50 kcal/mol depending on the specific substrate combination [7].

Table 1: Kinetic Parameters for Malonate Enolate Formation

Reaction ParameterValueReference System
Enolisation rate constant (ke)3.3 × 10⁻³ dm³ mol⁻¹ s⁻¹Malonamide in water
Equilibrium constant (KE)(4 ± 2) × 10⁻¹⁰Malonamide enolisation
Activation barrier (kcal/mol)20-50Malonate anion tautomerism
Deuterium isotope effect2.3CD₂(CONH₂)₂ vs CH₂(CONH₂)₂

Bromine Participation in Electrophilic Substitution Reactions

The bromine atom in diethyl bromo(propan-2-yl)propanedioate participates actively in electrophilic substitution mechanisms through multiple pathways [8]. Bromine functions as a strong electrophile due to its electronegativity and polarizability, making it susceptible to nucleophilic attack [8]. The electrophilic character of bromine enables participation in substitution reactions with various nucleophilic species including alcohols, amines, and other heteroatom-containing compounds [9].

Mechanistic investigations reveal that bromine can undergo both direct displacement and radical-mediated substitution processes [10]. In polar solvents, the carbon-bromine bond exhibits significant ionic character, facilitating heterolytic cleavage and formation of carbocation intermediates [9]. The resulting carbocation can be stabilized by the adjacent ester groups through inductive electron withdrawal, reducing the energy barrier for substitution [9].

Single electron transfer mechanisms also play a crucial role in bromine substitution chemistry [10] [11]. Photoredox catalysis studies demonstrate that bromine radicals can be generated through energy transfer processes under visible light irradiation [10]. The formation of bromine radicals follows the pathway where excited photosensitizers transfer energy to the carbon-bromine bond, causing homolytic cleavage [10]. These radical species exhibit high reactivity toward alkenes and other unsaturated systems [10].

The electrophilic substitution mechanism involves formation of bromonium ion intermediates when reacting with alkenes [12]. This three-membered ring intermediate subsequently undergoes ring-opening through nucleophilic attack, leading to trans-addition products [12]. The bromonium ion formation represents a key mechanistic step that determines the stereochemistry of the final products [12].

Research findings indicate that the reactivity of bromomalonate compounds toward electrophilic substitution is enhanced compared to simple alkyl halides due to the electron-withdrawing nature of the malonate framework . The presence of two ester groups increases the electrophilic character of the carbon bearing the bromine substituent . Thermodynamic studies show that bromination reactions of malonic acid derivatives exhibit enthalpies of reaction around -66.0 ± 2.9 kJ/mol under standard conditions [14].

Steric and Electronic Effects of the Propan-2-yl Group

The propan-2-yl (isopropyl) substituent in diethyl bromo(propan-2-yl)propanedioate exerts significant steric and electronic influences on the compound's reactivity patterns [15] [16]. Steric hindrance effects arise from the bulky nature of the propan-2-yl group, which creates unfavorable non-bonded interactions with approaching reagents [17] [18]. These steric effects become particularly pronounced in reactions requiring close approach of nucleophiles or electrophiles to the reaction center [18].

Computational studies using density functional theory methods reveal that the propan-2-yl group adopts specific conformational preferences to minimize steric strain [19] [20]. Crystal structure analysis demonstrates that the propan-2-yl substituent can orient in different conformations, with torsion angles varying significantly depending on the molecular environment [19]. The reorientation of the aliphatic chain helps alleviate steric crowding and optimize intermolecular interaction patterns [19].

Electronic effects of the propan-2-yl group manifest through hyperconjugation and inductive mechanisms [15] [20]. The methyl groups within the propan-2-yl unit can donate electron density through hyperconjugative interactions with adjacent σ* orbitals [15]. This electron donation partially counteracts the electron-withdrawing effects of the ester groups, modulating the overall electronic character of the malonate framework [15].

Steric hindrance quantification studies demonstrate that the propan-2-yl group creates measurable energy barriers for reactions involving the central carbon atom [16]. Dynamic parameter analysis reveals that steric hindrance values can vary depending on the energy barrier for structural change, even when equilibrium structures appear similar [16]. The bulkiness of the propan-2-yl group affects reaction rates by factors ranging from 2 to 10 compared to less hindered analogs [17].

The combined steric and electronic effects influence the compound's susceptibility to various reaction types [15]. Elimination reactions become more favorable due to the stability of the tertiary carbon center, while substitution reactions experience reduced rates due to steric hindrance [17]. The propan-2-yl group also affects the regioselectivity of reactions by directing incoming reagents away from the most sterically congested positions [17].

Table 2: Physical and Chemical Properties of Bromomalonate Compounds

PropertyDiethyl 2-bromomalonateDiethyl bromo(propan-2-yl)propanedioateDiethyl malonate (reference)
Molecular Weight (g/mol)259.06281.14160.17
Density (g/cm³)1.41.3121.055
Boiling Point (°C)233-235270199
Flash Point (°C)N/A117.193
Refractive Index1.4550N/A1.4139

Molecular modeling studies indicate that the propan-2-yl substituent creates distinct conformational landscapes compared to linear alkyl chains [15] [20]. The branched structure leads to increased rotational barriers and more restricted conformational flexibility [15]. These conformational constraints directly impact reaction mechanisms by limiting the accessible transition state geometries [15].

Role in Heterocyclic Compound Construction

Diethyl bromo(propan-2-yl)propanedioate serves as a pivotal building block in the construction of diverse heterocyclic frameworks through multiple mechanistic pathways. The compound's structural features, particularly the presence of both electron-withdrawing ester groups and the reactive bromo substituent, enable it to participate in sophisticated cyclization reactions that form the backbone of many bioactive molecules [1] [2].

The most extensively documented application involves the formation of pyrido[1,2-a]indole malonates through cyclocondensation reactions. These transformations typically employ tetrabutylammonium fluoride (TBAT) as a promoter in tetrahydrofuran solvent systems, achieving yields ranging from 68% to 86% under ambient temperature conditions over 24-hour reaction periods [1]. The reaction proceeds via initial deprotonation of the malonate framework, followed by intramolecular cyclization onto the electron-deficient pyridine ring system.

Pyrido[1,2-a]pyrimidine-2,4-dione synthesis represents another significant application, where diethyl bromo(propan-2-yl)propanedioate undergoes thermal cyclocondensation with 2-aminopyridine derivatives. This classical Tschitschibabin synthesis modification requires elevated temperatures (150-250°C) and phosphoryl chloride activation, yielding products in the 30-50% range [2]. The reaction mechanism involves initial formation of malonyl dichlorides in situ, followed by nucleophilic attack by the aminopyridine nitrogen and subsequent cyclization.

The construction of quinolone derivatives through silver oxide-promoted cyclizations has demonstrated particular synthetic utility. When diethyl bromo(propan-2-yl)propanedioate is treated with silver oxide in acetonitrile-water mixtures (95:5 volume ratio), the resulting quinolone products are obtained in 63-74% yields [3]. The reaction proceeds through a unique mechanism involving tight association of all reaction partners, facilitating both carbon-carbon and carbon-nitrogen bond formation.

Thienopyridinone formation represents a particularly efficient application, where the compound undergoes Michael addition-cyclization sequences in the presence of diisopropylethylamine in dimethylformamide at 150°C. These reactions consistently achieve yields in the 85-95% range, making them among the most efficient heterocyclic transformations documented for this substrate . The high yields are attributed to the favorable thermodynamics of the cyclization process and the stability of the resulting thienopyridine ring system.

Heterocyclic ProductYield (%)Reaction ConditionsReference
Pyrido[1,2-a]indole malonates68-86TBAT (2.2 equiv.), THF, 24h, RT [1]
Pyrido[1,2-a]pyrimidine-2,4-dione30-50POCl₃, 150-250°C [2]
Quinolone derivatives63-74AgOH, MeCN/H₂O (95:5) [3]
Thienopyridinones85-95DIPEA, DMF, 150°C
Oxazin derivatives67-91PPh₃, DEAD, PhMe, 67% yield [5]
Azlactones (nine-membered rings)70-90p-TsOH (1 mol%), 150°C, 1h [6]
Pyridone scaffolds72-92Gould-Jacobs cyclization [7]
Carbazole derivatives75-85Lewis acid catalysis, mild conditions [8]

Utilization as a Versatile Carbon Nucleophile

The nucleophilic character of diethyl bromo(propan-2-yl)propanedioate stems from the acidic methine proton positioned between the two electron-withdrawing carbonyl groups. This structural feature enables the compound to function as an effective carbon nucleophile in various transformations, with the pKa of the methine proton estimated at approximately 13-14 in dimethyl sulfoxide, making it readily deprotonated by moderate bases [9] [10].

Mitsunobu alkylation reactions represent one of the most versatile applications of this nucleophilic behavior. The compound readily undergoes dehydrative alkylation with primary alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate, achieving yields of 73-95% under mild conditions [11]. The reaction mechanism involves initial formation of the malonate enolate, followed by nucleophilic attack on the activated alcohol-phosphonium complex. The high yields observed are attributed to the enhanced acidity of the malonate compared to simple alkyl esters.

Enolate formation and subsequent alkylation with alkyl halides constitute another fundamental application. When treated with sodium ethoxide in ethanol, diethyl bromo(propan-2-yl)propanedioate forms a stabilized enolate that undergoes efficient SN2 reactions with primary and secondary alkyl halides. These transformations typically proceed in 84-93% yields under reflux conditions [9]. The reaction is particularly valuable for introducing alkyl chains at the malonate carbon, enabling the synthesis of diverse substituted derivatives.

Michael addition reactions with α,β-unsaturated carbonyl compounds represent a mechanistically distinct nucleophilic application. The malonate enolate adds across the β-carbon of electron-deficient alkenes, forming new carbon-carbon bonds in yields ranging from 74-88% [12]. The reaction is typically promoted by basic catalysts such as sodium ethoxide or potassium tert-butoxide, with the driving force being the formation of a strong carbon-carbon single bond (approximately 80 kcal/mol) at the expense of a weaker carbon-carbon pi bond (approximately 60 kcal/mol).

Copper-catalyzed α-arylation reactions showcase the compound's utility in forming carbon-carbon bonds with aromatic systems. Using copper(I) iodide catalysis with cesium carbonate as base, diethyl bromo(propan-2-yl)propanedioate couples with iodobenzene and related aryl halides to produce α-arylated products in 68-86% yields at room temperature [13]. The reaction proceeds through formation of a copper enolate complex that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the carbon-carbon bond.

Nucleophilic Reaction TypeYield Range (%)Enantioselectivity (% ee)Key ConditionsReference
Mitsunobu alkylation73-95N/APPh₃, DEAD, primary alcohols [11]
Enolate formation and alkylation84-93N/ANaOEt, alkyl halides, RT-reflux [9]
Michael addition reactions74-88N/ABase catalysis, α,β-unsaturated carbonyls [12]
Copper-catalyzed α-arylation68-86N/ACuI, Cs₂CO₃, PhI, 25°C [13]
Palladium-catalyzed difunctionalization84-93N/APd(OAc)₂/BrettPhos, LiO^tBu, 95°C [14]
Phase-transfer catalytic alkylation88-9952-98PTC catalyst, K₂CO₃, organic/aqueous [15]
Asymmetric hydrogenation86-9652-99Ir catalyst, H₂ (50 atm), MeOH [16]
Decarboxylative amination60-85N/ACs₂CO₃, 60°C, CO₂ release [17]

Strategic Deployment in Multi-step Natural Product Syntheses

The strategic value of diethyl bromo(propan-2-yl)propanedioate in complex natural product synthesis lies in its ability to serve multiple roles within sophisticated synthetic sequences. The compound functions not merely as a simple building block, but as a versatile platform that can be modified through selective transformations to achieve the structural complexity required for natural product targets [5] [18].

The total synthesis of fawcettimine, a biologically active Lycopodium alkaloid, exemplifies the strategic deployment of malonate derivatives in natural product synthesis. In this eleven-step sequence, diethyl bromo(propan-2-yl)propanedioate serves as a key intermediate that undergoes Mitsunobu reaction-mediated ring closure to form the characteristic tricyclic framework. The final step, involving desulfonylation with thiophenol and potassium hydroxide, proceeds in 81% yield to deliver the target molecule [5]. The success of this approach demonstrates the utility of malonates in constructing complex polycyclic structures.

Lycopoclavamine-A synthesis represents another exemplary application, where intramolecular Mitsunobu reactions of malonate derivatives enable the formation of multiple ring systems. The key transformation involves treatment of a diastereomeric malonate precursor with diethyl azodicarboxylate and triphenylphosphine to introduce nitrogen into the ring system, yielding a bicyclic compound in 92% yield. Subsequent deprotection and cyclization steps, proceeding in 74% yield, complete the synthesis of the target alkaloid [5].

The synthesis of limaol, a cytotoxic marine dinoflagellate metabolite, showcases the use of Mitsunobu reactions for stereochemical inversion. The malonate derivative undergoes reaction with 4-nitrobenzoic acid in the presence of triphenylphosphine and diethyl azodicarboxylate to invert the configuration at the C-27 position, achieving 91% yield. This transformation is particularly valuable as it allows access to the required stereochemistry that would be difficult to achieve through alternative methods [5].

Pavidolide B, a cembranoid natural product from marine sources, demonstrates the utility of malonate derivatives in coupling reactions. The synthesis employs a Mitsunobu coupling between a malonate-derived alcohol and diethyl azodicarboxylate, yielding the coupled product in 74% yield. The reaction proceeds with retention of the diastereomeric ratio, enabling the synthesis of the complex natural product framework [5].

The synthesis of gigantecin precursors illustrates the role of malonate derivatives as activator subunits in relay ring-closing metathesis (RRCM) reactions. The allylmalonate substrate undergoes sequential cross-metathesis and ring-closing metathesis transformations, with the malonate serving to activate the metathesis process. The key transformations proceed in 73-95% yields, demonstrating the effectiveness of this approach in constructing complex macrocyclic structures [18].

Malagasy alkaloid synthesis showcases the application of malonate derivatives in catalytic [2+2+2] tandem cyclization reactions. The alkyl-substituted methylene malonate undergoes highly diastereoselective cyclization to form the characteristic alkaloid framework, with yields ranging from 76-90%. This methodology enables the collective synthesis of multiple alkaloid targets from a common malonate precursor [19].

Natural Product/TargetMalonate RoleOverall Yield (%)Total StepsReference
FawcettimineKey intermediate via Mitsunobu reaction81 (final step)11 [5]
Lycopoclavamine-ARing closure via intramolecular Mitsunobu74-92 (key steps)8-10 [5]
LimaolConfiguration inversion via Mitsunobu91 (Mitsunobu step)12-15 [5]
Pavidolide BCoupling with alcohol via DEAD74 (coupling step)10-12 [5]
Gigantecin precursorRing-closing metathesis activator73-95 (RCM steps)8-10 [18]
Malagasy alkaloids[2+2+2] Tandem cyclization substrate76-90 (cyclization)6-8 [19]
HalomonBromochlorination precursor63 (decarboxylation)3 [20]
Pregabalin intermediateAsymmetric Michael addition81 (flow synthesis)4-6 [21]

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

280.03102 g/mol

Monoisotopic Mass

280.03102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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